molecular formula C8H11N3O2 B14186982 Hydrazine, 1,1-dimethyl-2-(4-nitrophenyl)- CAS No. 874398-04-6

Hydrazine, 1,1-dimethyl-2-(4-nitrophenyl)-

Katalognummer: B14186982
CAS-Nummer: 874398-04-6
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: GGZNHSSVDHGCKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydrazine, 1,1-dimethyl-2-(4-nitrophenyl)- is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a hydrazine group substituted with two methyl groups and a 4-nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, 1,1-dimethyl-2-(4-nitrophenyl)- typically involves the reaction of 1,1-dimethylhydrazine with 4-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Hydrazine, 1,1-dimethyl-2-(4-nitrophenyl)- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Hydrazine, 1,1-dimethyl-2-(4-nitrophenyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Hydrazine, 1,1-dimethyl-2-(4-nitrophenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of Hydrazine, 1,1-dimethyl-2-(4-nitrophenyl)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1-Dimethylhydrazine: A simpler hydrazine derivative with similar reactivity.

    4-Nitrophenylhydrazine: Contains a nitrophenyl group but lacks the dimethyl substitution.

    1,1-Dimethyl-2-(4-aminophenyl)hydrazine: A reduced form of the compound with an amino group instead of a nitro group.

Uniqueness

Hydrazine, 1,1-dimethyl-2-(4-nitrophenyl)- is unique due to the presence of both dimethyl and nitrophenyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

874398-04-6

Molekularformel

C8H11N3O2

Molekulargewicht

181.19 g/mol

IUPAC-Name

1,1-dimethyl-2-(4-nitrophenyl)hydrazine

InChI

InChI=1S/C8H11N3O2/c1-10(2)9-7-3-5-8(6-4-7)11(12)13/h3-6,9H,1-2H3

InChI-Schlüssel

GGZNHSSVDHGCKC-UHFFFAOYSA-N

Kanonische SMILES

CN(C)NC1=CC=C(C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.